4-(5-Bromothiophen-2-yl)pyrrolidin-2-one
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Overview
Description
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound features a pyrrolidinone ring substituted with a bromothiophene group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized pyrrolidinone compounds .
Scientific Research Applications
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromothiophene moiety may play a role in binding to target proteins or enzymes, while the pyrrolidinone ring could influence the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)pyridine
- 4-(5-Bromothiophen-2-yl)benzene
- 4-(5-Bromothiophen-2-yl)pyrazole
Uniqueness
4-(5-Bromothiophen-2-yl)pyrrolidin-2-one is unique due to its combination of a bromothiophene group and a pyrrolidinone ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyrrolidinone ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVXYCITHQFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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